molecular formula C9H12FN3O4 B193531 5'-Deoxy-5-fluorocytidine CAS No. 66335-38-4

5'-Deoxy-5-fluorocytidine

Cat. No. B193531
CAS RN: 66335-38-4
M. Wt: 245.21 g/mol
InChI Key: YSNABXSEHNLERR-ZIYNGMLESA-N
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Description

5’-Deoxy-5-fluorocytidine is a cytidine analog . It is an intermediate metabolite of the DNA synthesis inhibitor capecitabine . Capecitabine is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil .


Synthesis Analysis

Capecitabine is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil . The cytotoxicity of this intermediate occurs only after conversion to 5-fluorouracil .


Molecular Structure Analysis

The molecular formula of 5’-Deoxy-5-fluorocytidine is C9H12FN3O4 . Its average mass is 245.208 Da and its monoisotopic mass is 245.081177 Da .


Chemical Reactions Analysis

5’-Deoxy-5-fluorocytidine is a cytidine analogue (metabolite of capecitabine), which is converted by CDA and subsequently by TYMP into 5-fluorouracil, a chemotherapeutic agent frequently used to treat solid tumors .


Physical And Chemical Properties Analysis

5’-Deoxy-5-fluorocytidine has a density of 1.8±0.1 g/cm3, a boiling point of 437.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 51.5±0.5 cm3, and it has 7 H bond acceptors and 4 H bond donors .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5'-Deoxy-5-fluorocytidine has been synthesized through a process involving the condensation of pre-benzoylated 5-fluorocytosine with certain ribofuranoses, followed by aminolysis. This method yields significant overall production percentages (Ji Ya-fei, 2008).
  • Another synthesis method from 5-fluorocytidine via selective bromination and hydrogenation has been reported, highlighting its potential for scalable production and application prospects (Zhang We, 2014).

Pharmacological and Antitumor Activity

  • 5'-Deoxy-5-fluorocytidine plays a critical role in the formation of capecitabine, a novel oral fluoropyrimidine carbamate. This compound is converted into active 5-fluorouracil in tumors through a cascade of three enzymes, demonstrating tumor-selective drug activation (M. Miwa et al., 1998).
  • A study showed that 5'-Deoxy-5-fluorocytidine derivatives have significant antitumor activities against various cancer cell lines, suggesting their potential as antitumor drugs (Wu Guang, 2007).

Metabolic Pathways and Bioavailability

  • The metabolites of capecitabine, including 5'-Deoxy-5-fluorocytidine, have been analyzed to understand their pharmacokinetics and the impact on antitumor activity. This research is crucial in predicting the efficacy and toxicity of capecitabine in cancer treatment (H. V. van Laarhoven et al., 2003).
  • Investigations into gene expression related to capecitabine metabolism have provided insights into how the conversion of 5'-Deoxy-5-fluorocytidine impacts both pharmacokinetics and antitumor activity, indicating the importance of genetic factors in drug response (S. Guichard et al., 2008).

Clinical Implications and Development

  • The development of capecitabine, involving 5'-Deoxy-5-fluorocytidine, highlights a shift towards more targeted and patient-friendly cancer treatments. This research underscores the need for novel drug development strategies focusing on oral administration and tumor-selective action (G. Pentheroudakis & C. Twelves, 2002).

Future Directions

5’-Deoxy-5-fluorocytidine selectively targets chemotherapy-resistant A549 paraclone cells characterized by high CDA and TYMP expression . The addition of 5’-Deoxy-5-fluorocytidine on the second day after MTA and cisplatin combination therapy was the most efficient treatment to eradicate chemotherapy-resistant NSCLC cells . This suggests that 5’-Deoxy-5-fluorocytidine could be used in future therapies to target resistant cancer cells .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNABXSEHNLERR-ZIYNGMLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216543
Record name 5'-Deoxy-5-fluorocytidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Deoxy-5-fluorocytidine

CAS RN

66335-38-4
Record name 5′-Deoxy-5-fluorocytidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Deoxy-5-fluorocytidine
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Record name 5'-Deoxy-5-fluorocytidine
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Record name 5'-Deoxy-5-fluorocytidine
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Record name 5'-DEOXY-5-FLUOROCYTIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Deoxy-5-fluorocytidine
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Citations

For This Compound
1,440
Citations
LD Vainchtein, H Rosing… - Biomedical …, 2010 - Wiley Online Library
… selective liquid chromatography/tandem mass spectrometric method was developed for the simultaneous determination of capecitabine and its metabolites 5′‐deoxy‐5‐fluorocytidine (…
T Tabata, M Katoh, S Tokudome, M Nakajima… - Drug metabolism and …, 2004 - ASPET
… , is first metabolized to 5′-deoxy-5-fluorocytidine (5′-DFCR) … 4 -pentyloxycarbonyl-5′-deoxy-5-fluorocytidine) is a novel … enzymes: capecitabine to 5′-deoxy-5-fluorocytidine (5′-…
Number of citations: 109 dmd.aspetjournals.org
A Salvador, L Millerioux, A Renou - Chromatographia, 2006 - Springer
A new single extraction procedure was developed to isolate capecitabine and its major metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, and 5-fluorouracil) from …
Number of citations: 42 link.springer.com
SK Quinney, SP Sanghani, WI Davis, TD Hurley… - … of Pharmacology and …, 2005 - ASPET
… Carboxylesterases hydrolyze capecitabine's carbamate side chain to form 5′-deoxy-5-fluorocytidine (5′-DFCR). This study examines the steady-state kinetics of recombinant human …
Number of citations: 195 jpet.aspetjournals.org
T Tabata, M Katoh, S Tokudome, M Hosakawa… - Drug Metabolism and …, 2004 - ASPET
… Capecitabine (N 4 -pentyloxycarbonyl-5′-deoxy-5-fluorocytidine) was designed to reduce the adverse effects and improve the selectivity toward tumors. Capecitabine is a novel oral …
Number of citations: 66 dmd.aspetjournals.org
M MIWA, T ISHIKAWA, H EDA, M Ryu… - Chemical and …, 1990 - jstage.jst.go.jp
N 4-Trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro 09-1390), a new prodrug of 5'-deoxy-5-fluorouridine (5'-dFUrd), was synthesized for the purpose of finding a drug with less …
Number of citations: 18 www.jstage.jst.go.jp
T Ishikawa, Y Fukase, T Yamamoto… - Biological and …, 1998 - jstage.jst.go.jp
Capecitabine (N 4-pentyloxycarbonyl-5'-fluorocytidine) is a novel fluoropyrimidine carbamate that was synthesized for the purpose of finding antitumor drugs with improved safety and …
Number of citations: 76 www.jstage.jst.go.jp
Y Ninomiya, M Miwa, H Eda, H Sahara… - Japanese journal of …, 1990 - Wiley Online Library
… Thus, we have selected N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro 091390) as the best candidate among the various S'-DFCRrelated compounds synthesized. In the present …
Number of citations: 54 onlinelibrary.wiley.com
M Sekido, K Fujita, Y Kubota, H Ishida… - Cancer chemotherapy …, 2019 - Springer
… After oral administration, capecitabine is first metabolized by the liver or intestinal carboxylesterase to form 5′-deoxy-5-fluorocytidine (5′-DFCR). It is then converted to 5′-deoxy-5-…
Number of citations: 18 link.springer.com
AF Cook, MJ Holman, MJ Kramer… - Journal of Medicinal …, 1979 - ACS Publications
… Removal of the isopropylidene group was carried out under standard conditions to give 5'-deoxy-5-fluorocytidine (16). Conversion of 16 into its 2,2'-anhydro derivative 19 was ac…
Number of citations: 204 pubs.acs.org

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